molecular formula C16H17N5 B11035940 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11035940
M. Wt: 279.34 g/mol
InChI Key: LIDNNGNPSXZMEB-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic organic compound It features a quinazoline core substituted with three methyl groups and an amine group attached to a 4-methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Substitution Reactions: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling with Pyrimidine: The final step involves coupling the quinazoline derivative with 4-methylpyrimidine-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination with thionyl chloride.

Major Products

    Oxidation: Formation of quinazoline N-oxides or pyrimidine N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Halogenated quinazoline or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also be used in the design of inhibitors for specific enzymes.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methyl and pyrimidine groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6,7-Trimethylquinazoline: Lacks the pyrimidine moiety, resulting in different biological activity.

    N-(4-Methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the methyl groups on the quinazoline ring, affecting its chemical reactivity and binding properties.

    4,6-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Similar but with one less methyl group, which may influence its steric and electronic properties.

Uniqueness

4,6,7-Trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C16H17N5/c1-9-7-13-12(4)19-16(20-14(13)8-10(9)2)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21)

InChI Key

LIDNNGNPSXZMEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C

Origin of Product

United States

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